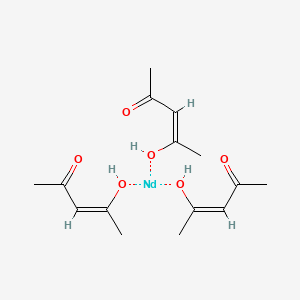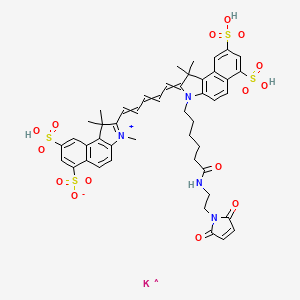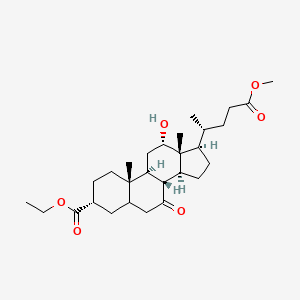
Neodymium acetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium acetylacetonate is a coordination compound with the chemical formula Nd(O₂C₅H₇)₃. It is commonly found as a white powder and is known for its luminescent properties. This compound is a member of the broader class of metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion and metal ions .
Métodos De Preparación
Neodymium acetylacetonate can be synthesized through several methods:
Treatment of Neodymium Alkoxide with Acetylacetone: This method involves reacting neodymium alkoxide with acetylacetone under controlled conditions.
Electrolysis of Neodymium in Acetylacetone: In this method, neodymium metal is electrolyzed in acetylacetone to form the desired compound.
Industrial production methods often involve variations of these procedures, such as mixing a solution of a neodymium salt with acetylacetone and adjusting the pH until the complex precipitates .
Análisis De Reacciones Químicas
Neodymium acetylacetonate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound can decompose to form oxo-clusters such as M₄O(C₅H₇O₂)₁₀.
Coordination Reactions: The compound can form coordination complexes with other ligands, which can alter its chemical properties.
Common reagents used in these reactions include acetylacetone and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Neodymium acetylacetonate has a wide range of applications in scientific research:
Luminescent Materials: It is used to produce luminescent materials by impregnating thermoplastic polymers with the compound in a supercritical carbon dioxide medium.
Catalysis: The compound serves as a precursor for catalysts in various organic synthesis reactions.
Nanoparticle Research: It is used in the synthesis of nanoparticles, which have applications in fields such as optoelectronics and medicine.
Mecanismo De Acción
The mechanism by which neodymium acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the neodymium ion. This coordination alters the electronic properties of the neodymium ion, enabling it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Neodymium acetylacetonate can be compared to other metal acetylacetonates, such as:
Lanthanum Acetylacetonate: Similar in structure but with different electronic properties due to the different central metal ion.
Yttrium Acetylacetonate: Another similar compound with distinct luminescent properties.
The uniqueness of this compound lies in its specific luminescent properties and its ability to form stable coordination complexes with a variety of ligands .
Propiedades
Fórmula molecular |
C15H24NdO6 |
|---|---|
Peso molecular |
444.59 g/mol |
Nombre IUPAC |
(Z)-4-hydroxypent-3-en-2-one;neodymium |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Clave InChI |
RYDWICWJLUJNOP-LNTINUHCSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Nd] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)


![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)





